2-Iodo-3-nitrobenzoic acid
Overview
Description
2-Iodo-3-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4 and a molecular weight of 293.02 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by iodine and nitro groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures .
Mode of Action
The mode of action of 2-Iodo-3-nitrobenzoic acid involves its interaction with these targets. The nitro group in the compound, similar to the carboxylate anion, is a hybrid of two equivalent resonance structures, which allows it to interact with various biological targets . The iodo group may also participate in electrophilic aromatic substitution reactions .
Biochemical Pathways
Nitro compounds can participate in a variety of reactions, including the formation of oximes and hydrazones . These reactions can potentially affect various biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and its interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-iodobenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out at low temperatures to control the formation of the desired nitro compound .
Another method involves the iodination of 3-nitrobenzoic acid. This reaction can be performed using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and iodination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 2-substituted-3-nitrobenzoic acid derivatives.
Reduction: Formation of 2-iodo-3-aminobenzoic acid.
Oxidation: Formation of 2-iodo-3-nitrobenzoyl derivatives.
Scientific Research Applications
2-Iodo-3-nitrobenzoic acid is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Employed in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-nitrobenzoic acid
- 3-Iodo-4-nitrobenzoic acid
- 2-Iodo-5-nitrobenzoic acid
Uniqueness
2-Iodo-3-nitrobenzoic acid is unique due to the specific positioning of the iodine and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-iodo-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOGTRRVKVPJSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277861 | |
Record name | 2-iodo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-69-6 | |
Record name | 5398-69-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-iodo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5398-69-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Iodo-3-nitrobenzoic acid in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. One notable application is its use in the synthesis of 5-nitroisocoumarins. This reaction proceeds through a tandem Castro–Stephens coupling followed by a 6-endo-dig cyclization with arylethynes. [, ]
Q2: Are there alternative synthetic routes to 5-nitroisocoumarins that utilize different starting materials?
A3: Yes, an alternative route involves the ring-closure of methyl 2-alkynyl-3-nitrobenzoates with electrophiles. [] This approach offers a different strategy for constructing the isocoumarin core and may provide advantages in certain synthetic contexts.
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